molecular formula C5H4N4O2 B1370281 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 40769-81-1

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Número de catálogo B1370281
Número CAS: 40769-81-1
Peso molecular: 152.11 g/mol
Clave InChI: HUUOMBLAKHBLFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound . It’s a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . These compounds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

Aplicaciones Científicas De Investigación

Application 1: CDK2 Inhibition for Cancer Treatment

  • Summary of the Application : The compound “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is used as a scaffold in the design and synthesis of novel CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Methods of Application or Experimental Procedures : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .
  • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Application 2: EGFR-TK Inhibitors

  • Summary of the Application : Pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which include “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, exhibit a wide range of pharmacological properties. They are considered as potential pharmacophores of several analogs that display anti-cancer activity against various cancer cell lines .
  • Results or Outcomes : The results revealed that these compounds display anti-cancer activity against human colon (HCT-116), human leukemia (HL-60), non-small cell lung cancer (NCL-H 460), CNS cancer (SF- 268), and skin cancer cell lines (G-361) .

Application 3: Drug Development

  • Summary of the Application : Pyrazolo-pyrimidines and related heterocyclic compounds, including “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, have a wide range of applications in medicine and agriculture. They exhibit diverse pharmacological activities and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
  • Results or Outcomes : The results revealed that these compounds exhibit diverse pharmacological activities, making them promising candidates for drug development .

Application 4: EGFR-TK Inhibitors

  • Summary of the Application : Pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which include “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, exhibit a wide range of pharmacological properties. They are considered as potential pharmacophores of several analogs that display anti-cancer activity against various cancer cell lines .
  • Results or Outcomes : The results revealed that these compounds display anti-cancer activity against human colon (HCT-116), human leukemia (HL-60), non-small cell lung cancer (NCL-H 460), CNS cancer (SF- 268), and skin cancer cell lines (G-361) .

Application 5: Drug Development

  • Summary of the Application : Pyrazolo-pyrimidines and related heterocyclic compounds, including “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, have a wide range of applications in medicine and agriculture. They exhibit diverse pharmacological activities and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
  • Results or Outcomes : The results revealed that these compounds exhibit diverse pharmacological activities, making them promising candidates for drug development .

Propiedades

IUPAC Name

1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUOMBLAKHBLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617949
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

CAS RN

40769-81-1
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.